molecular formula C8H11NOS B8511787 4-(3-Hydroxypropylthio)pyridine

4-(3-Hydroxypropylthio)pyridine

Cat. No.: B8511787
M. Wt: 169.25 g/mol
InChI Key: OUCSZKWRKZPPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxypropylthio)pyridine is a useful research compound. Its molecular formula is C8H11NOS and its molecular weight is 169.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-pyridin-4-ylsulfanylpropan-1-ol

InChI

InChI=1S/C8H11NOS/c10-6-1-7-11-8-2-4-9-5-3-8/h2-5,10H,1,6-7H2

InChI Key

OUCSZKWRKZPPMC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1SCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 250 ml of methylene chloride was dissolved 22.2 g (200 mmol) of 4-mercaptopyridine and 27.9 ml (200 mmol) of triethylamine. Thereto was added 18.1 g (200 mmol) of 3-bromo-1-propanol. The mixture was stirred at room temperature for 3 hours. The reaction mixture was washed with a 1N aqueous solution of sodium hydroxide and water and dried. Then the solvent was distilled off. The residue was purified by column chromatography (eluent: ethyl acetate) to obtain 21.3 g of the desired compound (yield: 62.9%, yellow oil).
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
Quantity
27.9 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
62.9%

Synthesis routes and methods II

Procedure details

In 100 ml of methylene chloride were dissolved 11.1 g (100 mmol) of 4-mercaptopyridine and 13.9 ml (100 mmol) of triethylamine, and 9.04 ml (100 mmol) of 3-bromo-1-propanol was added. The mixture was stirred at room temperature for 2 hours. The reaction mixture was washed with a 1N aqueous solution of sodium hydroxide and water and dried. Then the solvent was distilled off. The residue was purified by column chromatography (eluent: ethyl acetate) to obtain 14.2 g of the desired compound (yield: 83.9%, yellow oil).
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
9.04 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
83.9%

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